Neoprontosil

Vue d'ensemble

Description

La N-Nitroso-N-méthylurée est un composé organique de formule chimique C₂H₅N₃O₂. Elle est connue pour ses propriétés cancérigènes, mutagènes et tératogènes puissantes. Ce composé est un agent alkylant qui transfère son groupe méthyle aux bases nucléiques des acides nucléiques, ce qui entraîne des mutations .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La N-Nitroso-N-méthylurée peut être synthétisée en faisant réagir la méthylamine avec l'acide nitreux. La réaction implique généralement les étapes suivantes:

- La méthylamine est traitée avec de l'acide chlorhydrique pour former du chlorure de méthylammonium.

- Du nitrite de sodium est ensuite ajouté à la solution, ce qui entraîne la formation d'acide nitreux in situ.

- L'acide nitreux réagit avec le chlorure de méthylammonium pour produire de la N-Nitroso-N-méthylurée .

Méthodes de production industrielle : La production industrielle de la N-Nitroso-N-méthylurée n'est pas courante en raison de son caractère dangereux. La synthèse à petite échelle à des fins de recherche suit les mêmes principes de base que la synthèse en laboratoire .

Analyse Des Réactions Chimiques

Types de réactions : La N-Nitroso-N-méthylurée subit plusieurs types de réactions chimiques, notamment:

Alkylation : Elle transfère son groupe méthyle aux sites nucléophiles de l'ADN, ce qui entraîne des mutations.

Décomposition : Elle se décompose pour former du diazométhane, un réactif très réactif et utile en synthèse organique.

Réactifs et conditions courantes:

Réactions d'alkylation : Ces réactions se produisent généralement dans des conditions douces, souvent dans des solvants aqueux ou organiques.

Réactions de décomposition : La décomposition en diazométhane peut être induite par chauffage ou par réaction avec des bases fortes.

Principaux produits:

Produits d'alkylation : Bases nucléiques méthylées dans l'ADN.

Produits de décomposition : Diazométhane, eau, dioxyde de carbone et ammoniac.

4. Applications de la recherche scientifique

La N-Nitroso-N-méthylurée a plusieurs applications dans la recherche scientifique:

Biologie : Elle est employée dans les études de mutagenèse pour induire des mutations spécifiques dans l'ADN.

5. Mécanisme d'action

La N-Nitroso-N-méthylurée exerce ses effets principalement par l'alkylation. Elle transfère son groupe méthyle aux sites nucléophiles de l'ADN, ce qui conduit à la formation de bases nucléiques méthylées. Cette alkylation peut provoquer un appariement erroné lors de la réplication de l'ADN, entraînant des mutations. La capacité du composé à induire des mutations en fait un puissant cancérigène .

Composés similaires:

N-Nitroso-N-éthylurée : Structure similaire mais avec un groupe éthyle au lieu d'un groupe méthyle.

N-Nitroso-N-méthylcarbamide : Un autre composé apparenté ayant des propriétés chimiques similaires.

Unicité : La N-Nitroso-N-méthylurée est unique en raison de sa forte réactivité et de sa capacité à induire des mutations spécifiques dans l'ADN. Son utilisation comme précurseur pour la synthèse du diazométhane la distingue également des autres composés nitroso .

Applications De Recherche Scientifique

N-Nitroso-N-methylurea has several applications in scientific research:

Mécanisme D'action

N-Nitroso-N-methylurea exerts its effects primarily through alkylation. It transfers its methyl group to nucleophilic sites in DNA, leading to the formation of methylated nucleobases. This alkylation can cause mispairing during DNA replication, resulting in mutations. The compound’s ability to induce mutations makes it a potent carcinogen .

Comparaison Avec Des Composés Similaires

N-Nitroso-N-ethylurea: Similar in structure but with an ethyl group instead of a methyl group.

N-Nitroso-N-methylcarbamide: Another related compound with similar chemical properties.

Uniqueness: N-Nitroso-N-methylurea is unique due to its high reactivity and ability to induce specific mutations in DNA. Its use as a precursor for diazomethane synthesis also sets it apart from other nitroso compounds .

Propriétés

IUPAC Name |

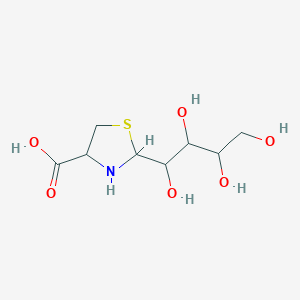

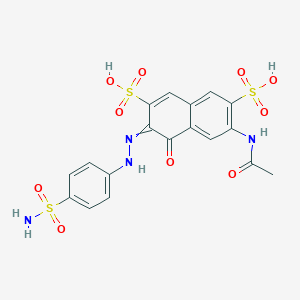

6-acetamido-4-hydroxy-3-[(4-sulfamoylphenyl)diazenyl]naphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O10S3/c1-9(23)20-14-8-13-10(6-15(14)34(27,28)29)7-16(35(30,31)32)17(18(13)24)22-21-11-2-4-12(5-3-11)33(19,25)26/h2-8,24H,1H3,(H,20,23)(H2,19,25,26)(H,27,28,29)(H,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALNLQYPLYWQRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C2C=C(C(=C(C2=C1)O)N=NC3=CC=C(C=C3)S(=O)(=O)N)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

133-60-8 (di-hydrochloride salt) | |

| Record name | Neoprontosil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0074500, DTXSID90861788 | |

| Record name | Neoprontosil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Acetamido-4-oxo-3-[2-(4-sulfamoylphenyl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132-38-7, 133-60-8 | |

| Record name | 6-(Acetylamino)-3-[2-[4-(aminosulfonyl)phenyl]diazenyl]-4-hydroxy-2,7-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neoprontosil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoprontosil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 6-(acetylamino)-3-[[4-(aminosulphonyl)phenyl]azo]-4-hydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)